molecular formula C22H26N4O2 B12157812 N-(1-isopropyl-1H-indol-4-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

N-(1-isopropyl-1H-indol-4-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

Cat. No.: B12157812
M. Wt: 378.5 g/mol
InChI Key: LGVKCSOVNCHVGD-UHFFFAOYSA-N
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Description

N-(1-isopropyl-1H-indol-4-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a complex organic compound characterized by its unique indole and cycloheptapyridazine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isopropyl-1H-indol-4-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide typically involves multi-step organic reactions:

    Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Cycloheptapyridazine Synthesis: This involves the reaction of a suitable dicarbonyl compound with hydrazine to form the pyridazine ring, followed by cyclization to form the heptacyclic structure.

    Coupling Reaction: The final step involves coupling the indole derivative with the cycloheptapyridazine derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, pH), and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group in the cycloheptapyridazine ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The indole nitrogen can participate in nucleophilic substitution reactions, where it can be alkylated or acylated using alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of alcohol derivatives from the reduction of carbonyl groups.

    Substitution: Formation of N-alkyl or N-acyl derivatives of the indole ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound may exhibit interesting interactions with various biomolecules, making it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicinal chemistry, N-(1-isopropyl-1H-indol-4-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or neuroprotective activities.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-isopropyl-1H-indol-4-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide would depend on its specific biological target. Generally, it could interact with proteins, enzymes, or receptors, modulating their activity. For instance, it might inhibit an enzyme by binding to its active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-isopropyl-1H-indol-4-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
  • N-(1-methyl-1H-indol-4-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
  • N-(1-ethyl-1H-indol-4-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the indole ring and the presence of the cycloheptapyridazine moiety. These structural features may confer distinct biological activities and chemical reactivity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

Molecular Formula

C22H26N4O2

Molecular Weight

378.5 g/mol

IUPAC Name

2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)-N-(1-propan-2-ylindol-4-yl)acetamide

InChI

InChI=1S/C22H26N4O2/c1-15(2)25-12-11-17-19(9-6-10-20(17)25)23-21(27)14-26-22(28)13-16-7-4-3-5-8-18(16)24-26/h6,9-13,15H,3-5,7-8,14H2,1-2H3,(H,23,27)

InChI Key

LGVKCSOVNCHVGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C=C4CCCCCC4=N3

Origin of Product

United States

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